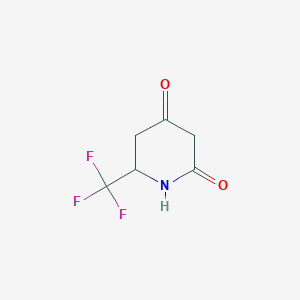

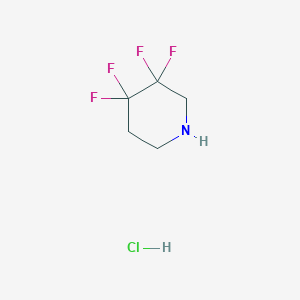

6-(Trifluoromethyl)piperidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

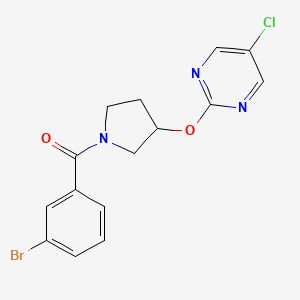

The compound 6-(Trifluoromethyl)piperidine-2,4-dione is a derivative of piperidine-2,4-dione, which is a core structure for various biologically active compounds. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to modulate the biological activity of molecules.

Synthesis Analysis

The synthesis of trifluoromethylated piperidine-2,4-diones has been explored in several studies. For instance, trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones were prepared from 6-aminouracils using trifluoroacetylated precursors in good yields . Another approach involved the electrochemical synthesis of 6-(trifluoromethyl)-1,4-dihydropyridine-3-carbonitriles nanoparticles through a three-component condensation process, which included the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione . These methods highlight the versatility of trifluoromethylated compounds and their potential for generating a wide array of derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, has been characterized by crystallography, revealing intricate hydrogen bonding patterns . Although the exact structure of 6-(Trifluoromethyl)piperidine-2,4-dione is not detailed in the provided papers, the presence of the trifluoromethyl group is likely to influence the molecule's conformation and intermolecular interactions due to its strong electronegativity.

Chemical Reactions Analysis

The chemical reactivity of piperidine-2,4-dione derivatives is influenced by the substituents on the piperidine ring. For example, the synthesis of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its analogs involved alkylation reactions to introduce various alkyl substituents . These modifications can significantly alter the compound's chemical behavior and interaction with biological targets, such as enzymes.

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

- Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of trifluoromethylated pyrazoles through selective protection of trifluoromethyl‐β‐diketones (Lyga & Patera, 1990).

- Catalysis in Multi-Component Reactions : It serves as a catalyst in one-pot multi-component reactions, leading to the formation of CF3-containing spiro[indene-2,3′-piperidine] derivatives (Dai et al., 2012).

- Formation in Enantiomeric Separation : The compound is involved in the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure (Overbeke et al., 1997).

Structural and Molecular Analysis

- Structural Analysis in Crystallography : Its derivatives have been analyzed for their structural properties in crystallography, providing insights into molecular interactions and arrangements (Li et al., 2005).

Application in Synthesis and Drug Development

- Synthesis of Azaheterocycles : The compound is pivotal in synthesizing piperidine-2,4-dione-type azaheterocycles, crucial in modern drug development and natural product synthesis (Tikhov & Kuznetsov, 2020).

- Formation of Fluorine-Containing Compounds : It is involved in the formation of fluorine-containing multiply substituted dispirocyclohexanes, highlighting its utility in creating complex molecular structures (Dai et al., 2009).

Other Significant Applications

- Formation in Diazopiperidiones : The compound is used in the synthesis of diazopiperidiones, which are important in microlithography for nonchemically amplified deep UV photoresists (Tattersall et al., 2004).

Safety And Hazards

The compound has been classified under GHS07 and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

Piperidine-2,6-diones, which include “6-(Trifluoromethyl)piperidine-2,4-dione”, are privileged heterocyclic scaffolds that are frequently found in numerous drugs . They are the core backbone of the CRBN ligand in the design of PROTAC drugs . Therefore, the synthesis of piperidine-2,6-diones has received considerable attention . It is expected that many novel applications of these compounds will be discovered in the future .

特性

IUPAC Name |

6-(trifluoromethyl)piperidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c7-6(8,9)4-1-3(11)2-5(12)10-4/h4H,1-2H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKWYGCQFOEDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)piperidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B3013840.png)

![6-Chloro-3H-[1,3]thiazolo[4,5-b]pyrazine-2-thione](/img/structure/B3013843.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3013845.png)

![[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B3013846.png)

![(1R,4R,5R)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B3013850.png)

![7-Ethoxy-1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B3013851.png)

![1-(4-Chlorophenyl)-3-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B3013853.png)

![[2-(Benzylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B3013854.png)

![(E)-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-2-phenylethenesulfonamide](/img/structure/B3013857.png)